molecular formula C11H12N2O B069320 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol CAS No. 189559-91-9

1-Methyl-3-p-tolyl-1h-pyrazol-5-ol

Cat. No. B069320
CAS RN: 189559-91-9
M. Wt: 188.23 g/mol
InChI Key: BSLICBVVXRELHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-p-tolyl-1H-pyrazol-5-ol, also known as MPTP, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. MPTP is a pyrazolone derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been thoroughly investigated.

Mechanism of Action

The mechanism of action of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol is not fully understood, but it is believed to act as a free radical scavenger and an inhibitor of cyclooxygenase and lipoxygenase enzymes. 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has several advantages for lab experiments, including its relative ease of synthesis and its potential applications in various fields. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol. These include further investigations into its potential applications as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, studies are needed to fully understand its mechanism of action and to determine its potential toxicity in humans. Further research is also needed to explore the potential use of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol in the treatment of neurological disorders and cognitive impairment.

Synthesis Methods

1-Methyl-3-p-tolyl-1h-pyrazol-5-ol can be synthesized through different methods, including the reaction of p-toluidine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of p-toluenesulfonic acid with ethyl acetoacetate, followed by the addition of hydrazine hydrate and methyl iodide. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, as well as a precursor in the synthesis of other pyrazolone derivatives. 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has also been investigated for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent.

properties

CAS RN

189559-91-9

Product Name

1-Methyl-3-p-tolyl-1h-pyrazol-5-ol

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-methyl-5-(4-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C11H12N2O/c1-8-3-5-9(6-4-8)10-7-11(14)13(2)12-10/h3-7,12H,1-2H3

InChI Key

BSLICBVVXRELHJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(N2)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(N2)C

synonyms

2,4-DIHYDRO-2-METHYL-5-(4-METHYLPHENYL)-3H-PYRAZOL-3-ONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.